molecular formula C10H9BrN4O B12932566 6-(4-Bromophenoxy)pyrimidine-2,4-diamine CAS No. 7249-74-3

6-(4-Bromophenoxy)pyrimidine-2,4-diamine

Cat. No.: B12932566
CAS No.: 7249-74-3
M. Wt: 281.11 g/mol
InChI Key: CKCDXQZZVMZBPO-UHFFFAOYSA-N
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Description

6-(4-Bromophenoxy)pyrimidine-2,4-diamine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromophenoxy group at the 6th position and amino groups at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenoxy)pyrimidine-2,4-diamine typically involves the reaction of 4-bromophenol with 2,4-diaminopyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatographic techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenoxy)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, methanol.

    Coupling Reactions: Palladium catalysts, aryl halides, base.

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Reduced amino derivatives.

    Coupling Products: Biaryl and other complex aromatic compounds.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenoxy)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to their active sites and blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Bromophenoxy)pyrimidine-2,4-diamine is unique due to the presence of both the bromophenoxy group and the pyrimidine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

7249-74-3

Molecular Formula

C10H9BrN4O

Molecular Weight

281.11 g/mol

IUPAC Name

6-(4-bromophenoxy)pyrimidine-2,4-diamine

InChI

InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)16-9-5-8(12)14-10(13)15-9/h1-5H,(H4,12,13,14,15)

InChI Key

CKCDXQZZVMZBPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC(=C2)N)N)Br

Origin of Product

United States

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